molecular formula C11H20N2O3 B8136333 tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate

Cat. No.: B8136333
M. Wt: 228.29 g/mol
InChI Key: IPZHOKFZGXCJJP-JGVFFNPUSA-N
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Description

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate typically involves the reaction of a cyclopentylamine derivative with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Cyclopentylamine derivative and tert-butyl chloroformate.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentyl ring.

    Reduction: Reduced forms of the carbamate group, potentially leading to amine derivatives.

    Substitution: Substituted carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1R,2S)-2-(aminomethyl)cyclohexyl)carbamate
  • tert-Butyl ((1R,2S)-2-(4-aminophenyl)cyclopropyl)carbamate

Uniqueness

tert-Butyl rel-((1R,2S)-2-carbamoylcyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carbamate moiety. This combination of structural features imparts distinct reactivity and stability, making it valuable for various applications in synthetic chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZHOKFZGXCJJP-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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